1-(2-Amino-3-(chloromethyl)phenyl)propan-2-one
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Overview
Description
1-(2-Amino-3-(chloromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H12ClNO and a molecular weight of 197.66 g/mol This compound is characterized by the presence of an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-(chloromethyl)phenyl)propan-2-one typically involves the chloromethylation of a suitable aromatic precursor followed by the introduction of the amino group. One common method involves the reaction of 2-aminoacetophenone with formaldehyde and hydrochloric acid to introduce the chloromethyl group. The reaction is carried out under acidic conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-3-(chloromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Scientific Research Applications
1-(2-Amino-3-(chloromethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Amino-3-(chloromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(2-Amino-3-(chloromethyl)phenyl)propan-1-one: Similar structure but with a different position of the ketone group.
2-Amino-3-(chloromethyl)benzoic acid: Contains a carboxylic acid group instead of a ketone.
3-(Chloromethyl)aniline: Lacks the propanone moiety.
Uniqueness
Its structure enables it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C10H12ClNO |
---|---|
Molecular Weight |
197.66 g/mol |
IUPAC Name |
1-[2-amino-3-(chloromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H12ClNO/c1-7(13)5-8-3-2-4-9(6-11)10(8)12/h2-4H,5-6,12H2,1H3 |
InChI Key |
ISKUTOIKHFGXBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)CCl)N |
Origin of Product |
United States |
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